molecular formula C16H16N2O2 B7565546 N-[1-(furan-2-yl)ethyl]-2-methyl-1H-indole-3-carboxamide

N-[1-(furan-2-yl)ethyl]-2-methyl-1H-indole-3-carboxamide

Cat. No. B7565546
M. Wt: 268.31 g/mol
InChI Key: UNWCLTGAODXTJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(furan-2-yl)ethyl]-2-methyl-1H-indole-3-carboxamide, also known as AM679, is a synthetic compound that belongs to the class of indolecarboxamides. It has been widely used in scientific research due to its unique properties, such as its ability to modulate the activity of the endocannabinoid system.

Mechanism of Action

The mechanism of action of N-[1-(furan-2-yl)ethyl]-2-methyl-1H-indole-3-carboxamide involves its binding to the CB1 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system and other tissues. Upon binding to the CB1 receptor, N-[1-(furan-2-yl)ethyl]-2-methyl-1H-indole-3-carboxamide can activate or inhibit downstream signaling pathways, depending on the specific context. For example, N-[1-(furan-2-yl)ethyl]-2-methyl-1H-indole-3-carboxamide has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival, as well as the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is involved in cell growth and metabolism. In addition, N-[1-(furan-2-yl)ethyl]-2-methyl-1H-indole-3-carboxamide can also inhibit the adenylyl cyclase pathway, which is involved in the production of cyclic AMP (cAMP) and is known to modulate various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[1-(furan-2-yl)ethyl]-2-methyl-1H-indole-3-carboxamide are diverse and depend on the specific experimental conditions. In general, N-[1-(furan-2-yl)ethyl]-2-methyl-1H-indole-3-carboxamide has been shown to modulate the activity of the endocannabinoid system, leading to changes in various physiological processes. For example, N-[1-(furan-2-yl)ethyl]-2-methyl-1H-indole-3-carboxamide has been shown to reduce pain sensation in animal models of neuropathic pain, suggesting that it may have potential therapeutic applications in the treatment of chronic pain. In addition, N-[1-(furan-2-yl)ethyl]-2-methyl-1H-indole-3-carboxamide has been shown to affect memory formation and retrieval, as well as mood and anxiety-related behaviors, indicating that it may have potential applications in the treatment of psychiatric disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[1-(furan-2-yl)ethyl]-2-methyl-1H-indole-3-carboxamide in lab experiments is its specificity for the CB1 receptor. Unlike other compounds that may bind to multiple receptors, N-[1-(furan-2-yl)ethyl]-2-methyl-1H-indole-3-carboxamide has been shown to selectively bind to the CB1 receptor, allowing researchers to study the specific effects of CB1 receptor modulation on various physiological processes. However, one of the limitations of using N-[1-(furan-2-yl)ethyl]-2-methyl-1H-indole-3-carboxamide is its relatively low potency compared to other CB1 receptor agonists, such as Δ9-tetrahydrocannabinol (THC). This may limit its usefulness in certain experimental contexts where high potency is required.

Future Directions

There are many potential future directions for research on N-[1-(furan-2-yl)ethyl]-2-methyl-1H-indole-3-carboxamide and the endocannabinoid system. One area of research that is currently being explored is the development of novel CB1 receptor modulators that have higher potency and selectivity than existing compounds. Another area of research is the identification of new signaling pathways that are regulated by the endocannabinoid system, which could lead to the development of new therapeutic targets for various diseases. Finally, there is a growing interest in the use of CB1 receptor modulators in the treatment of various psychiatric disorders, such as anxiety and depression, which could have significant clinical implications.

Synthesis Methods

The synthesis of N-[1-(furan-2-yl)ethyl]-2-methyl-1H-indole-3-carboxamide involves the reaction between furan-2-ylacetic acid and 2-methylindole-3-carboxylic acid, followed by the coupling of the resulting intermediate with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final product is purified by column chromatography to obtain a white solid with a purity of over 95%.

Scientific Research Applications

N-[1-(furan-2-yl)ethyl]-2-methyl-1H-indole-3-carboxamide has been extensively used in scientific research as a tool to study the endocannabinoid system. The endocannabinoid system is a complex signaling pathway that regulates various physiological processes, including pain sensation, appetite, mood, and memory. N-[1-(furan-2-yl)ethyl]-2-methyl-1H-indole-3-carboxamide has been shown to selectively bind to the CB1 cannabinoid receptor, which is one of the main components of the endocannabinoid system. By modulating the activity of the CB1 receptor, N-[1-(furan-2-yl)ethyl]-2-methyl-1H-indole-3-carboxamide can affect the signaling pathways that are regulated by the endocannabinoid system, providing researchers with a powerful tool to study the physiological and pathological processes that are controlled by this system.

properties

IUPAC Name

N-[1-(furan-2-yl)ethyl]-2-methyl-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-10(14-8-5-9-20-14)18-16(19)15-11(2)17-13-7-4-3-6-12(13)15/h3-10,17H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWCLTGAODXTJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)NC(C)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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